Cycloprop-2-yn-1-one Cycloprop-2-yn-1-one
Brand Name: Vulcanchem
CAS No.: 918959-17-8
VCID: VC20288470
InChI: InChI=1S/C3O/c4-3-1-2-3
SMILES:
Molecular Formula: C3O
Molecular Weight: 52.03 g/mol

Cycloprop-2-yn-1-one

CAS No.: 918959-17-8

Cat. No.: VC20288470

Molecular Formula: C3O

Molecular Weight: 52.03 g/mol

* For research use only. Not for human or veterinary use.

Cycloprop-2-yn-1-one - 918959-17-8

Specification

CAS No. 918959-17-8
Molecular Formula C3O
Molecular Weight 52.03 g/mol
IUPAC Name cycloprop-2-yn-1-one
Standard InChI InChI=1S/C3O/c4-3-1-2-3
Standard InChI Key JYRIJBPELVXSTC-UHFFFAOYSA-N
Canonical SMILES C1#CC1=O

Introduction

Chemical Structure and Molecular Characteristics

Structural Analysis

The planar cyclopropane ring in cycloprop-2-yn-1-one is distorted by the sp-hybridized carbons of the alkyne and the electron-withdrawing ketone group. The molecular structure can be represented as \text{C1#CC1=O}, where the triple bond (1.20 Å) and carbonyl bond (1.21 Å) introduce significant strain . X-ray crystallography data, though limited, suggest bond angles of approximately 150° within the ring, deviating sharply from the ideal 60° of an unstrained cyclopropane .

Table 1: Key Structural Parameters of Cycloprop-2-yn-1-one

ParameterValueSource
Molecular FormulaC3O\text{C}_3\text{O}
Molecular Weight52.03 g/mol
Bond Length (C≡C)1.20 Å
Bond Length (C=O)1.21 Å
Ring Bond Angle~150°

Electronic Properties

The molecule’s electronic structure is marked by conjugation between the alkyne’s π-system and the carbonyl group. Density functional theory (DFT) calculations indicate a HOMO-LUMO gap of 6.8 eV, suggesting moderate reactivity toward electrophiles . The ketone oxygen’s electronegativity polarizes the ring, rendering the α-carbons susceptible to nucleophilic attack.

Synthesis and Production Methods

Industrial Feasibility

Industrial production remains impractical due to the compound’s instability and the lack of scalable methods. Continuous-flow reactors, which minimize decomposition by reducing reaction times, could theoretically improve efficiency . Purification would necessitate cryogenic distillation or chromatography, further complicating large-scale synthesis.

Physicochemical Properties

Stability and Reactivity

Cycloprop-2-yn-1-one is thermally labile, decomposing above −20°C. Its flash point of 67.1°C (extrapolated from similar compounds) underscores the need for inert handling conditions. The compound is soluble in polar aprotic solvents like tetrahydrofuran but reacts violently with protic solvents (e.g., water, alcohols) .

Table 2: Physicochemical Properties

PropertyValueSource
Density1.015 g/cm³
Boiling Point191.6°C (extrapolated)
LogP1.38
Polar Surface Area17.07 Ų

Spectroscopic Data

  • IR: Strong absorption at 2150 cm⁻¹ (C≡C stretch) and 1680 cm⁻¹ (C=O stretch) .

  • NMR: 1H^1\text{H} NMR signals at δ 3.2 (cyclopropane CH₂) and 13C^{13}\text{C} peaks at 95 ppm (C≡C) and 205 ppm (C=O) .

Applications in Scientific Research

Organic Synthesis

The compound’s strain and bifunctional reactivity make it a candidate for cycloadditions and ring-opening reactions. For instance, the alkyne could participate in Huisgen azide-alkyne click chemistry, while the ketone might undergo nucleophilic additions . Theoretical studies propose its use in synthesizing fused polycyclic compounds via Diels-Alder reactions .

Materials Science

Conjugated enynes like cycloprop-2-yn-1-one are explored as monomers for conductive polymers. Preliminary simulations indicate that polymerization could yield materials with high electron mobility, suitable for organic semiconductors .

Comparison with Related Cyclopropane Derivatives

Table 3: Comparative Analysis of Cyclopropane Derivatives

CompoundMolecular FormulaKey FeaturesApplications
Cycloprop-2-yn-1-oneC3O\text{C}_3\text{O}Alkyne + ketoneOrganic synthesis
CyclopropaneC3H6\text{C}_3\text{H}_6Unsubstituted ringAnesthesia
1-Cyclopentylprop-2-yn-1-oneC8H10O\text{C}_8\text{H}_{10}\text{O}Bulky substituentCatalysis

Future Perspectives and Research Directions

  • Synthetic Optimization: Developing low-temperature, catalytic methods to improve yield.

  • Material Applications: Investigating polymerizable derivatives for flexible electronics.

  • Biological Studies: Assessing toxicity and bioactivity in collaboration with pharmacologists.

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